molecular formula C9H12NO6P B1230390 3'-O-Methylpyridoxal 5'-phosphate CAS No. 21056-63-3

3'-O-Methylpyridoxal 5'-phosphate

Cat. No.: B1230390
CAS No.: 21056-63-3
M. Wt: 261.17 g/mol
InChI Key: YTPKTKBXBZSMML-UHFFFAOYSA-N
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Description

3’-O-Methylpyridoxal 5’-phosphate: is a derivative of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is known for its role as a coenzyme in various enzymatic reactions, particularly those involving amino acid metabolism. The methylation at the 3’ position of the pyridoxal ring distinguishes it from its parent compound, pyridoxal 5’-phosphate, and imparts unique biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylpyridoxal 5’-phosphate typically involves the methylation of pyridoxal 5’-phosphate. One common method includes the reaction of pyridoxal 5’-phosphate with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 3’ position.

Industrial Production Methods: Industrial production of 3’-O-Methylpyridoxal 5’-phosphate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylpyridoxal 5’-phosphate undergoes various chemical reactions, including:

    Transamination: This reaction involves the transfer of an amino group from an amino acid to a keto acid, facilitated by the coenzyme function of 3’-O-Methylpyridoxal 5’-phosphate.

    Decarboxylation: The removal of a carboxyl group from amino acids, producing amines and carbon dioxide.

    Racemization: The conversion of an amino acid from one enantiomer to another.

Common Reagents and Conditions:

    Transamination: Typically involves amino acids and keto acids as substrates, with the reaction occurring at physiological pH and temperature.

    Decarboxylation: Requires the presence of specific decarboxylase enzymes and occurs under mild conditions.

    Racemization: Often facilitated by racemase enzymes under physiological conditions.

Major Products:

    Transamination: Produces new amino acids and keto acids.

    Decarboxylation: Results in the formation of amines and carbon dioxide.

    Racemization: Converts L-amino acids to D-amino acids and vice versa.

Scientific Research Applications

Chemistry: 3’-O-Methylpyridoxal 5’-phosphate is used as a model compound to study the mechanisms of pyridoxal 5’-phosphate-dependent enzymes. Its unique structure allows researchers to investigate the effects of methylation on enzyme activity and specificity.

Biology: In biological research, this compound is used to explore the role of vitamin B6 derivatives in cellular metabolism. It helps in understanding the biochemical pathways involving amino acid metabolism and neurotransmitter synthesis.

Medicine: 3’-O-Methylpyridoxal 5’-phosphate has potential therapeutic applications due to its involvement in amino acid metabolism. It is studied for its role in treating vitamin B6 deficiency and related metabolic disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutritional supplements. Its role as a coenzyme makes it valuable in the synthesis of various biologically active compounds.

Mechanism of Action

3’-O-Methylpyridoxal 5’-phosphate exerts its effects by acting as a coenzyme in enzymatic reactions. It forms a Schiff base with the amino group of amino acids, facilitating various biochemical transformations. The molecular targets include aminotransferases, decarboxylases, and racemases, which are enzymes involved in amino acid metabolism. The pathways influenced by this compound include transamination, decarboxylation, and racemization, all of which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

    Pyridoxal 5’-phosphate: The parent compound, which is the active form of vitamin B6 and serves as a coenzyme in numerous enzymatic reactions.

    Pyridoxamine 5’-phosphate: Another derivative of vitamin B6, involved in amino acid metabolism.

    Pyridoxine 5’-phosphate: A precursor to pyridoxal 5’-phosphate, also involved in vitamin B6 metabolism.

Uniqueness: 3’-O-Methylpyridoxal 5’-phosphate is unique due to the methylation at the 3’ position, which alters its biochemical properties and enzyme interactions. This modification can affect the compound’s stability, reactivity, and specificity in enzymatic reactions, making it a valuable tool for studying the mechanisms of pyridoxal 5’-phosphate-dependent enzymes.

Properties

IUPAC Name

(4-formyl-5-methoxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c1-6-9(15-2)8(4-11)7(3-10-6)5-16-17(12,13)14/h3-4H,5H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPKTKBXBZSMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1OC)C=O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175277
Record name 3'-O-Methylpyridoxal 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21056-63-3
Record name 3'-O-Methylpyridoxal 5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-O-Methylpyridoxal 5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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